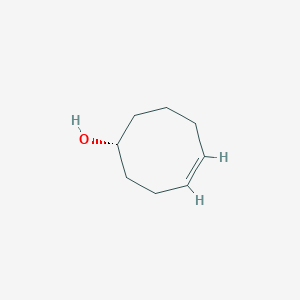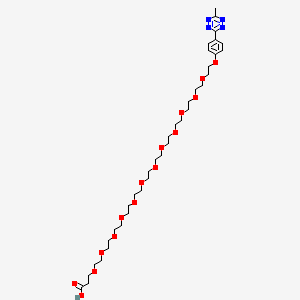
Methyltetrazine-PEG24-NH-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG24-NH-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a methyltetrazine group and a tert-butoxycarbonyl (Boc) protecting group. The hydrophilic polyethylene glycol spacer arm enhances water solubility and reduces aggregation of labeled proteins stored in solution.
準備方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG24-NH-Boc is synthesized through a series of chemical reactions involving the attachment of methyltetrazine to a polyethylene glycol chain, followed by the introduction of the Boc protecting group. The synthetic route typically involves the following steps:
Attachment of Methyltetrazine: Methyltetrazine is reacted with a polyethylene glycol derivative under specific conditions to form the methyltetrazine-PEG intermediate.
Introduction of Boc Protecting Group: The intermediate is then treated with tert-butoxycarbonyl chloride in the presence of a base to introduce the Boc protecting group.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
化学反応の分析
Types of Reactions
Methyltetrazine-PEG24-NH-Boc undergoes several types of chemical reactions, including:
Click Chemistry Reactions: Methyltetrazine reacts rapidly with trans-cyclooctene (TCO) in a bioorthogonal click reaction, forming a stable covalent bond.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, exposing the amine group for further functionalization.
Common Reagents and Conditions
Click Chemistry: this compound reacts with TCO under mild conditions, typically in aqueous or organic solvents.
Deprotection: The Boc group is removed using trifluoroacetic acid in dichloromethane or other suitable solvents.
Major Products Formed
Click Chemistry: The reaction with TCO forms a stable methyltetrazine-TCO adduct.
Deprotection: Removal of the Boc group yields the free amine derivative of Methyltetrazine-PEG24.
科学的研究の応用
Methyltetrazine-PEG24-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins via the ubiquitin-proteasome system.
Biology: Employed in bioorthogonal labeling and imaging studies due to its rapid and specific reaction with TCO.
Medicine: Utilized in the development of targeted therapies, including cancer treatments, by enabling the selective degradation of disease-related proteins.
Industry: Applied in the production of bioconjugates and functionalized materials for various industrial applications.
作用機序
Methyltetrazine-PEG24-NH-Boc exerts its effects through the following mechanisms:
PROTAC Synthesis: The compound acts as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest.
Bioorthogonal Reactions: Methyltetrazine reacts with TCO in a bioorthogonal click reaction, allowing for the specific labeling and imaging of biomolecules in living systems.
類似化合物との比較
Methyltetrazine-PEG24-NH-Boc is unique due to its long polyethylene glycol spacer arm, which enhances water solubility and reduces protein aggregation. Similar compounds include:
Methyltetrazine-PEG8-NH-Boc: A shorter polyethylene glycol linker with similar click chemistry properties.
Methyltetrazine-NHS Ester: Contains an N-hydroxysuccinimide ester for conjugation to primary amines, used in bioconjugate chemistry.
This compound stands out due to its longer spacer arm, making it more suitable for applications requiring enhanced solubility and reduced aggregation.
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H113N5O26/c1-57-64-66-60(67-65-57)58-5-7-59(8-6-58)92-56-55-91-54-53-90-52-51-89-50-49-88-48-47-87-46-45-86-44-43-85-42-41-84-40-39-83-38-37-82-36-35-81-34-33-80-32-31-79-30-29-78-28-27-77-26-25-76-24-23-75-22-21-74-20-19-73-18-17-72-16-15-71-14-13-70-12-11-69-10-9-63-61(68)93-62(2,3)4/h5-8H,9-56H2,1-4H3,(H,63,68) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOANXXOJMDCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H113N5O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














